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Compound of Interest

Compound Name: 2-Chloro-5-phenylpyrimidine

Cat. No.: B1268893 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 2-chloro-5-phenylpyrimidine. This document is intended to serve as a

valuable resource for researchers and professionals involved in the fields of medicinal

chemistry, organic synthesis, and drug development by consolidating essential analytical data,

experimental protocols, and structural information.

Compound Overview
Structure:

Molecular Structure of 2-Chloro-5-phenylpyrimidine

Molecular Formula: C₁₀H₇ClN₂

Molecular Weight: 190.63 g/mol

CAS Number: 22536-62-5

Appearance: White to off-white solid
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The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 2-chloro-5-phenylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2-chloro-5-phenylpyrimidine was acquired on a BRUKER AC-300

instrument in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal

standard at 297K.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.86 Singlet 2H
Pyrimidine C4-H, C6-

H

7.57 Multiplet 5H Phenyl protons

Note: Experimental ¹³C NMR data for 2-chloro-5-phenylpyrimidine is not readily available in

the public domain. The following are predicted chemical shifts based on computational models

and typical values for similar aromatic and heterocyclic systems.

Chemical Shift (δ) ppm (Predicted) Assignment

~161 C2 (C-Cl) of Pyrimidine

~158 C4, C6 of Pyrimidine

~135 C1' of Phenyl (quaternary)

~130 C5 of Pyrimidine (quaternary)

~129 C2', C6' or C3', C5' of Phenyl

~128 C4' of Phenyl

~127 C3', C5' or C2', C6' of Phenyl
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The following table lists the characteristic infrared absorption bands for 2-chloro-5-
phenylpyrimidine.

Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H stretch

~1600 - 1585 Strong C=C stretching (aromatic ring)

~1500 - 1400 Strong C=C stretching (aromatic ring)

~1100 - 1000 Medium C-H in-plane bending

~800 - 700 Strong C-Cl stretch

~900 - 675 Strong
Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS)
The mass spectrum of 2-chloro-5-phenylpyrimidine would be expected to show a molecular

ion peak corresponding to its molecular weight. The presence of a chlorine atom will result in a

characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

m/z Relative Intensity Assignment

190 ~100% [M]⁺ (¹²C₁₀¹H₇³⁵ClN₂)

192 ~33% [M+2]⁺ (¹²C₁₀¹H₇³⁷ClN₂)

155 Moderate [M-Cl]⁺

128 Moderate [M-Cl-HCN]⁺

77 Low [C₆H₅]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy
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Sample Preparation: Approximately 5-10 mg of 2-chloro-5-phenylpyrimidine is dissolved in

~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 300 MHz or higher field NMR

spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-

added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically at a

frequency of 75 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to

single lines for each unique carbon atom. A 45-degree pulse width, a relaxation delay of 2-5

seconds, and a larger number of scans (e.g., 1024 or more) are typically required due to the

low natural abundance of the ¹³C isotope.

FT-IR Spectroscopy
Sample Preparation (Thin Solid Film): A small amount of 2-chloro-5-phenylpyrimidine is

dissolved in a volatile solvent such as dichloromethane or acetone. A drop of this solution is

placed on a KBr or NaCl salt plate. The solvent is allowed to evaporate, leaving a thin film of

the solid compound on the plate.

Acquisition: The FT-IR spectrum is recorded using a Fourier Transform Infrared spectrometer. A

background spectrum of the clean salt plate is first collected. The sample plate is then placed in

the sample holder, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2-chloro-5-phenylpyrimidine is prepared in a volatile

organic solvent like dichloromethane or ethyl acetate.

Acquisition: The analysis is performed on a Gas Chromatograph coupled to a Mass

Spectrometer (GC-MS). A small volume of the sample solution is injected into the GC, where it

is vaporized and separated on a capillary column. The separated components then enter the

mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for ionization. The

mass analyzer scans a mass-to-charge (m/z) range, for example, from 40 to 400 amu.
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Workflow for the Spectroscopic Analysis of 2-Chloro-5-phenylpyrimidine.
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Proposed Fragmentation Pathway of 2-Chloro-5-phenylpyrimidine in Mass Spectrometry.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-5-phenylpyrimidine: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268893#2-chloro-5-phenylpyrimidine-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1268893?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

